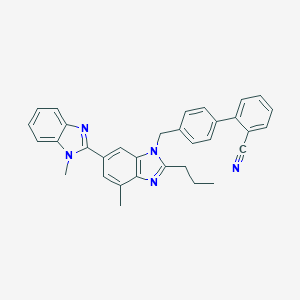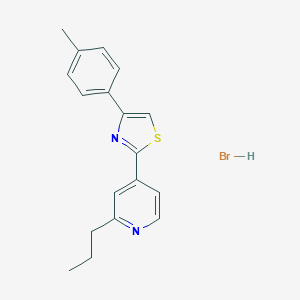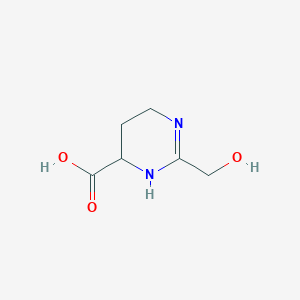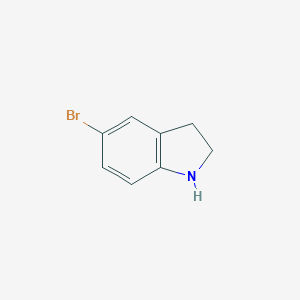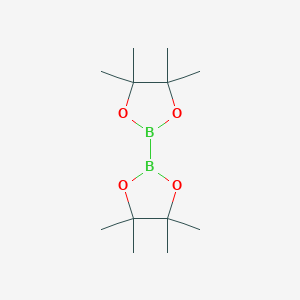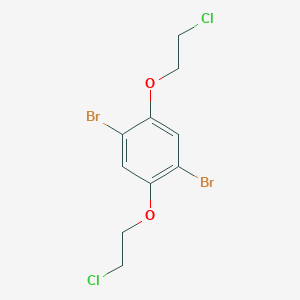![molecular formula C20H32O5 B136044 (Z)-3,3,4,4-tetradeuterio-7-[(1R,2R,3R)-3-hydroxy-2-[(E,3S)-3-hydroxyoct-1-enyl]-5-oxocyclopentyl]hept-5-enoic acid CAS No. 34210-10-1](/img/structure/B136044.png)
(Z)-3,3,4,4-tetradeuterio-7-[(1R,2R,3R)-3-hydroxy-2-[(E,3S)-3-hydroxyoct-1-enyl]-5-oxocyclopentyl]hept-5-enoic acid
Vue d'ensemble
Description
Prostaglandin E2-d4 (PGE2-d4) contains four deuterium atoms at the 3, 3/', 4, and 4/' positions. It is intended for use as an internal standard for the quantification of PGE2 by GC- or LC-mass spectrometry. PGE2 is one of the primary cyclooxygenase products of arachidonic acid and one of the most widely investigated prostaglandins. Its activity influences inflammation, fertility and parturition, gastric mucosal integrity, and immune modulation. The effects of PGE2 are transduced by at least four distinct receptors designated EP1, EP2, EP3, and EP4. The affinity constants (Kd) of PGE2 for these receptors range from 1-10 nM depending on the receptor subtype and tissue.
Applications De Recherche Scientifique
Role in Female Reproduction
Prostaglandin E2 (PGE2) plays an indispensable role in female reproduction, including decidualization, ovulation, implantation, and pregnancy . It is especially important for these processes due to its effects mediated by four major PGE2 receptor subtypes, EP1, EP2, EP3, EP4, as well as peroxisome proliferator-activated receptors (PPARs) .
Function in Immune Cells
PGE2 modulates the function of myeloid immune cells such as macrophages and dendritic cells (DCs) through the activation of the G protein-coupled receptors EP2 and EP4 . It has been found that efficient signaling of both EP2 and EP4 relies on an intact microtubule network .
Use as an Internal Standard
Prostaglandin E2-d4 (PGE2-d4) contains four deuterium atoms at the 3, 3’, 4, and 4’ positions. It is intended for use as an internal standard for the quantification of PGE2 by GC- or LC-mass spectrometry .
Role in Cancer Progression
Several animal models have been developed and used to assess the efficacy of COX inhibition in vivo by using low-dose aspirin or NSAIDs, and to elucidate the molecular mechanisms of PGE2-induced tumor progression .
5. Essential for Skeletal Muscle Stem-Cell Function PGE2 is synthesized and secreted into the stem-cell niche in response to injury, leading to robust MuSC proliferation, key to myofiber repair . EP4 is the receptor that mediates PGE2 signaling in MuSCs, and genetically engineered mice that lack EP4 in MuSCs have impaired regeneration .
Mécanisme D'action
Prostaglandin E2-d4, also known as (Z)-3,3,4,4-tetradeuterio-7-[(1R,2R,3R)-3-hydroxy-2-[(E,3S)-3-hydroxyoct-1-enyl]-5-oxocyclopentyl]hept-5-enoic acid, is a deuterium-labeled variant of Prostaglandin E2 (PGE2). It plays a significant role in various physiological processes and has a wide range of effects on the body .
Target of Action
The primary targets of Prostaglandin E2-d4 are the four G protein-coupled receptors (GPCRs) designated EP1, EP2, EP3, and EP4 . These receptors are expressed in various combinations on the plasma membrane of cells . PGE2 modulates several key immunological processes including the activation, migration, and cytokine production of different immune cells such as dendritic cells (DCs), macrophages, and T lymphocytes .
Mode of Action
Prostaglandin E2-d4 interacts with its targets, the EP receptors, leading to various downstream effects. Both EP2 and EP4 signaling lead to an elevation of intracellular cyclic adenosine monophosphate (cAMP) levels through the stimulating Gαs protein . EP4 also couples to the inhibitory Gαi protein to decrease the production of cAMP . This interaction with its targets results in changes in cell function, including the dissolution of adhesion structures called podosomes, which is a first and essential step in DC maturation .
Biochemical Pathways
The activation of the EP receptors by Prostaglandin E2-d4 affects several biochemical pathways. The elevation of cAMP levels is a key event in these pathways . EP2 and EP4 signaling leads to distinct cAMP production profiles, with EP4 inducing a transient cAMP response and EP2 inducing a sustained cAMP response only at high PGE2 levels . This modulation of cAMP levels influences various cellular processes, including the activation, migration, and cytokine production of immune cells .
Pharmacokinetics
It is known that the compound’s activity is influenced by its interaction with the ep receptors and the resulting changes in camp levels .
Result of Action
The action of Prostaglandin E2-d4 results in a range of molecular and cellular effects. It influences inflammation, fertility and parturition, gastric mucosal integrity, and immune modulation . Its effects on immune cells, such as DCs and macrophages, include changes in activation, migration, and cytokine production .
Action Environment
The action, efficacy, and stability of Prostaglandin E2-d4 can be influenced by various environmental factors. For instance, the spatiotemporal organization of GPCRs within the cell membrane allows these receptors to elicit fine-tuned cellular responses to different ligands . Additionally, the presence of other signaling molecules and the overall state of the cell can impact the action of Prostaglandin E2-d4.
Propriétés
IUPAC Name |
(Z)-3,3,4,4-tetradeuterio-7-[(1R,2R,3R)-3-hydroxy-2-[(E,3S)-3-hydroxyoct-1-enyl]-5-oxocyclopentyl]hept-5-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H32O5/c1-2-3-6-9-15(21)12-13-17-16(18(22)14-19(17)23)10-7-4-5-8-11-20(24)25/h4,7,12-13,15-17,19,21,23H,2-3,5-6,8-11,14H2,1H3,(H,24,25)/b7-4-,13-12+/t15-,16+,17+,19+/m0/s1/i5D2,8D2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XEYBRNLFEZDVAW-YOLMOHOWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(C=CC1C(CC(=O)C1CC=CCCCC(=O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])(CC(=O)O)C([2H])([2H])/C=C\C[C@@H]1[C@H]([C@@H](CC1=O)O)/C=C/[C@H](CCCCC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H32O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401347287 | |
| Record name | Prostaglandin E2-3,3,4,4-d4 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401347287 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
356.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Prostaglandin E2-d4 | |
CAS RN |
34210-10-1 | |
| Record name | Prostaglandin E2-3,3,4,4-d4 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401347287 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






